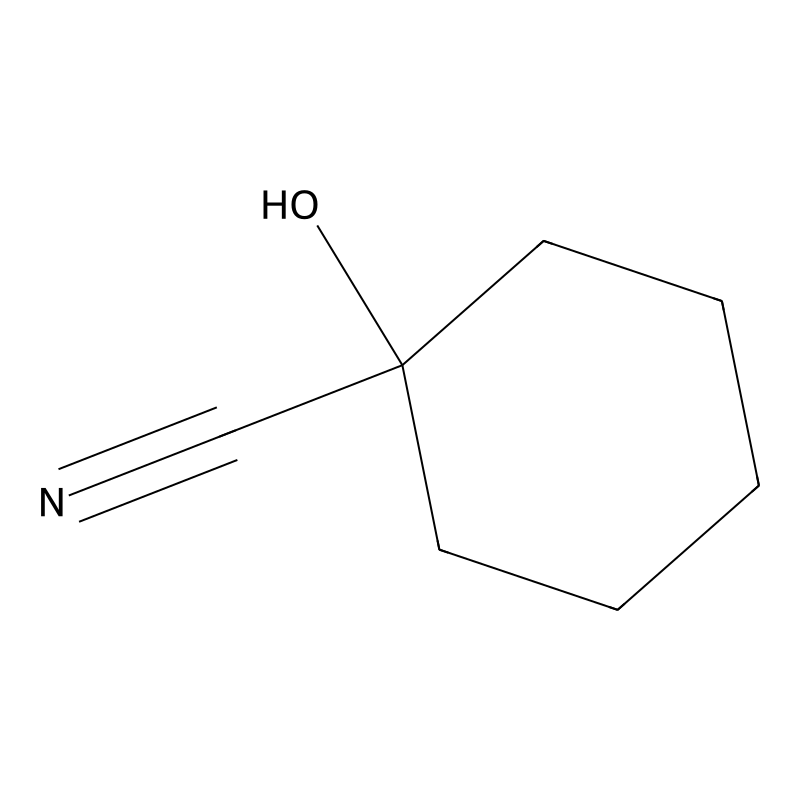

1-Hydroxycyclohexanecarbonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Canonical SMILES

Synthesis and Applications as a Precursor:

1-Hydroxycyclohexanecarbonitrile, also known as cyclohexanone cyanohydrin, is an organic compound with the formula C7H11NO. It is a versatile intermediate used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals []. The nitrile group (C≡N) and the hydroxyl group (OH) in its structure make it a valuable building block for further functionalization through various chemical reactions [].

Potential in Medicinal Chemistry:

Studies have explored the potential of 1-hydroxycyclohexanecarbonitrile as a starting material for the synthesis of biologically active molecules. For example, it has been used as a precursor in the synthesis of potential anticonvulsant agents []. Additionally, its derivatives have shown promising activity against various diseases, including cancer and Alzheimer's disease [, ]. However, further research is needed to fully understand the therapeutic potential of these derivatives.

Material Science Applications:

Research suggests that 1-hydroxycyclohexanecarbonitrile can be used as a building block for the synthesis of new functional materials. For instance, its derivatives have been incorporated into polymers to improve their properties, such as thermal stability and biodegradability []. These studies highlight the potential of 1-hydroxycyclohexanecarbonitrile in the development of novel materials with tailored functionalities.

1-Hydroxycyclohexanecarbonitrile, with the chemical formula CHNO and CAS number 931-97-5, is classified as an α-hydroxynitrile. This compound features a hydroxyl group (-OH) and a nitrile group (-C≡N) attached to a cyclohexane ring, making it structurally significant in organic chemistry. It is known for its water solubility and reactivity, particularly in enzyme-catalyzed reactions and as a substrate in various chemical processes .

- Oxidation: The hydroxyl group can be oxidized to form either a ketone or a carboxylic acid, depending on the reagents used.

- Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

- Substitution: The hydroxyl group can participate in substitution reactions, where it is replaced by other functional groups.

- Hydrolysis: The nitrile group can be hydrolyzed to form a carboxylic acid under acidic or basic conditions .

Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.

Research indicates that 1-hydroxycyclohexanecarbonitrile has potential biological activities due to its ability to interact with various enzymes. Its structure allows it to serve as a substrate in studies of enzyme specificity and selectivity. Ongoing investigations are exploring its utility as a building block for active pharmaceutical ingredients, particularly in the synthesis of chiral compounds .

Several synthetic routes have been developed for 1-hydroxycyclohexanecarbonitrile:

- Cyanohydrin Formation: A common method involves the reaction of cyclohexanone with hydrogen cyanide in the presence of a base. This reaction leads to the formation of the cyanohydrin, which is then converted into 1-hydroxycyclohexanecarbonitrile.

- Multi-step Reactions: Other methods may involve multi-step synthesis that utilizes various reagents such as hydrochloric acid and sulfuric acid to facilitate the formation of the desired compound .

1-Hydroxycyclohexanecarbonitrile has diverse applications across several fields:

- Chemistry: Used as a substrate in high-throughput screening assays for hydroxynitrile lyase activity and in catalytic hydrogenation reactions.

- Biology: Useful for studying enzyme-catalyzed reactions.

- Medicine: Investigated for its potential as a precursor in synthesizing active pharmaceutical ingredients.

- Industry: Employed in producing various chemical intermediates and fine chemicals .

The interaction studies involving 1-hydroxycyclohexanecarbonitrile focus primarily on its reactivity with enzymes. The compound's functional groups allow it to engage in hydrogen bonding and nucleophilic reactions, which are critical for understanding its role in biochemical pathways. Further research is necessary to elucidate specific interactions and mechanisms of action .

Similar Compounds

1-Hydroxycyclohexanecarbonitrile can be compared with several similar compounds, each exhibiting unique properties due to differing functional groups:

| Compound Name | Functional Group | Key Differences |

|---|---|---|

| Cyclohexanone cyanohydrin | Hydroxyl & Nitrile | Lacks the hydroxyl group |

| 1-Hydroxycyclohexane-1-carboxamide | Amide | Contains an amide group instead of nitrile |

| Ethyl 1-hydroxycyclohexane-carboxylate | Ester | Contains an ester group instead of nitrile |

These compounds share some reactivity patterns but differ significantly in their specific functional groups, leading to unique properties and applications .

IUPAC and Systematic Naming for 1-Hydroxycyclohexanecarbonitrile

The systematic nomenclature of 1-hydroxycyclohexanecarbonitrile follows the International Union of Pure and Applied Chemistry guidelines for organic compounds containing both hydroxyl and nitrile functional groups [1] [2]. The preferred IUPAC name for this compound is 1-hydroxycyclohexane-1-carbonitrile [2] [3]. This nomenclature reflects the structural arrangement where both the hydroxyl group and the carbonitrile group are attached to the same carbon atom at position 1 of the cyclohexane ring [1] [4].

Alternative systematic names that are chemically equivalent and widely recognized include 1-hydroxycyclohexanecarbonitrile and 1-hydroxy-1-cyclohexanecarbonitrile [1] [5]. The systematic index name, as designated by the American Chemical Society, is Cyclohexanecarbonitrile, 1-hydroxy- [4] [5]. This naming convention places the functional group containing the nitrile as the principal functional group, with the hydroxyl group indicated as a substituent [1] [6].

The molecular formula for this compound is C₇H₁₁NO, indicating seven carbon atoms, eleven hydrogen atoms, one nitrogen atom, and one oxygen atom [1] [2] [4]. The systematic naming reflects the compound's structural characteristics as a tertiary alcohol with a nitrile substituent, where the carbon bearing both functional groups is quaternary [7] [8].

Common Names and Synonyms

1-Hydroxycyclohexanecarbonitrile is widely known by its common name cyclohexanone cyanohydrin [1] [4] [5]. This designation reflects the compound's formation pathway through the addition of hydrogen cyanide to cyclohexanone, which is a characteristic reaction of the cyanohydrin formation process [7] [9]. The name "cyanohydrin" specifically indicates the presence of both cyano and hydroxyl groups attached to the same carbon atom [7] [8].

Other frequently encountered synonyms include 1-cyano-1-hydroxycyclohexane [1] [5] [10], which emphasizes the specific positioning of the functional groups. Commercial suppliers often refer to this compound as cyclohexanone cyanohydrin, 98% or simply cyclohexanone cyanhydrin [11] [12], indicating typical purity levels in commercial preparations.

| Category | Names |

|---|---|

| Primary IUPAC Name | 1-hydroxycyclohexane-1-carbonitrile |

| Alternative IUPAC Names | 1-hydroxycyclohexanecarbonitrile; 1-hydroxy-1-cyclohexanecarbonitrile |

| Common Chemical Names | Cyclohexanone cyanohydrin; 1-cyano-1-hydroxycyclohexane |

| Commercial Names | Cyclohexanone cyanohydrin 98%; Cyclohexanone cyanhydrin |

| Systematic Names | Cyclohexanecarbonitrile, 1-hydroxy-; 1-hydroxy-cyclohexanecarbonitrile |

| Index Names | Cyclohexanecarbonitrile, 1-hydroxy- (ACD/Index Name) |

1-Hydroxycyclohexanecarbonitrile, commonly known as cyclohexanone cyanohydrin, exists as a solid at room temperature under standard conditions [1] [2] [3]. The compound exhibits variable appearance characteristics depending on purity and crystallization conditions. It is typically described as a brown solid [1] [2] [3], though commercial samples may range from white to pale yellow to yellow to brown in color [4]. The compound can be obtained in different physical forms, including crystals, powder, crystalline powder, or fused solid [4].

The variation in appearance is primarily attributed to the degree of purity and storage conditions. High-purity samples tend to appear lighter in color, while technical-grade materials often exhibit the characteristic brown coloration [5]. The compound possesses a special odor that is distinctive to cyanohydrin compounds [5].

Melting and Boiling Points

Melting Point

The melting point of 1-Hydroxycyclohexanecarbonitrile has been consistently reported across multiple sources with slight variations. The compound exhibits a melting point range of 32-35°C [6] [1] [7] [2] according to literature sources, while some commercial specifications indicate a slightly broader range of 31-37°C [8] [4]. This narrow melting point range indicates good thermal stability of the crystalline form and relatively high purity of the compound.

Boiling Point

The boiling point of 1-Hydroxycyclohexanecarbonitrile shows significant pressure dependence, which is typical for organic compounds. At standard atmospheric pressure (760 mmHg), the compound boils at 232.1°C [6] [9]. However, under reduced pressure conditions commonly used in laboratory distillations, the boiling point decreases substantially to 132°C at 19 mmHg [1] [7] [2]. This pressure-dependent behavior is important for purification processes and handling procedures.

Density and Refractive Index

Density

The density of 1-Hydroxycyclohexanecarbonitrile has been measured at standard conditions with remarkable consistency across different sources. The compound exhibits a density of 1.031 g/cm³ at 20°C [1] [7] [10] [2]. Some sources report slightly varying values such as 1.1 ± 0.1 g/cm³ [6] or 1.06 g/cm³ [9], but the most frequently cited and reliable value is 1.031 g/cm³. This density value indicates that the compound is denser than water, which is consistent with its molecular structure containing both hydroxyl and nitrile functional groups.

Refractive Index

The refractive index of 1-Hydroxycyclohexanecarbonitrile has been determined as 1.4693 [1] [7] [2]. This optical property is useful for identification and purity assessment of the compound. Some sources report a slightly different value of 1.488 [9], though 1.4693 is the most consistently reported value across multiple reliable sources.

Solubility Parameters

Water Solubility

1-Hydroxycyclohexanecarbonitrile demonstrates moderate water solubility with reported values of 10-50 mg/mL at 23°C (74.3°F) [3] [11] [12]. The compound is classified as water soluble [3] [11], which is attributed to the presence of the hydroxyl group that can form hydrogen bonds with water molecules. The solubility is temperature-dependent and the compound reacts slowly with water [3] [11], indicating potential hydrolysis under certain conditions.

Organic Solvent Solubility

The compound exhibits good solubility in organic solvents, particularly in ethyl acetate, toluene, and other organic solvents [5]. This solubility profile is typical for compounds containing both polar (hydroxyl) and nonpolar (cyclohexane ring) components, allowing for dissolution in solvents of intermediate polarity.

Thermodynamic Properties

Vapor Pressure

The vapor pressure of 1-Hydroxycyclohexanecarbonitrile at 25°C has been determined as 0.0113 mmHg [9]. This relatively low vapor pressure indicates that the compound has limited volatility at room temperature, which is important for handling and storage considerations.

Flash Point

The flash point of 1-Hydroxycyclohexanecarbonitrile is 112.1°C [6] [9] [2], indicating that the compound requires significant heating before it can form flammable vapor-air mixtures. Some sources report a higher flash point of >230°F (>110°C) [1] [2], which is consistent with the lower volatility of the compound.

Thermodynamic Stability

The compound exhibits moderate thermodynamic stability under normal conditions. It has a predicted pKa value of 11.45 ± 0.20 [1] [2], indicating weak acidity of the hydroxyl group. The compound is incompatible with strong oxidizing acids, peroxides, epoxides, and strong bases [1] [2] [3], as these conditions can lead to exothermic decomposition reactions.

Physical Properties Summary Table

| Property | Value | Temperature/Conditions |

|---|---|---|

| Molecular Formula | C₇H₁₁NO | - |

| Molecular Weight | 125.17 g/mol | - |

| Physical State | Solid | Room temperature |

| Appearance | Brown solid to crystalline powder | Variable with purity |

| Melting Point | 32-35°C | Standard pressure |

| Boiling Point | 232.1°C / 132°C | 760 mmHg / 19 mmHg |

| Density | 1.031 g/cm³ | 20°C |

| Refractive Index | 1.4693 | Standard conditions |

| Flash Point | 112.1°C | Standard conditions |

| Vapor Pressure | 0.0113 mmHg | 25°C |

| Water Solubility | 10-50 mg/mL | 23°C |

| pKa | 11.45 ± 0.20 | Predicted value |

Physical Description

XLogP3

Boiling Point

Melting Point

35.0 °C

UNII

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H310 (57.14%): Fatal in contact with skin [Danger Acute toxicity, dermal];

H315 (57.14%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (57.14%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H319 (57.14%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (57.14%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H400 (61.22%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (61.22%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard